molecular formula C9H11F3N2 B12440320 {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine CAS No. 69717-88-0

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine

Cat. No.: B12440320
CAS No.: 69717-88-0
M. Wt: 204.19 g/mol
InChI Key: IDPDCQYOTAJDRP-UHFFFAOYSA-N
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Description

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(Trifluoromethyl)benzaldehyde+Hydrazine hydrate2-[3-(Trifluoromethyl)phenyl]ethylhydrazine\text{3-(Trifluoromethyl)benzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-(Trifluoromethyl)benzaldehyde+Hydrazine hydrate→2-[3-(Trifluoromethyl)phenyl]ethylhydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety can interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole}: This compound shares the trifluoromethyl-phenyl structure but differs in its heterocyclic framework.

    {2-[3-(Trifluoromethyl)phenyl]ethylamine}: Similar to {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine but lacks the hydrazine moiety.

    {2-[3-(Trifluoromethyl)phenyl]ethanol}: Contains a hydroxyl group instead of the hydrazine moiety.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

69717-88-0

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethylhydrazine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-13/h1-3,6,14H,4-5,13H2

InChI Key

IDPDCQYOTAJDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCNN

Origin of Product

United States

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